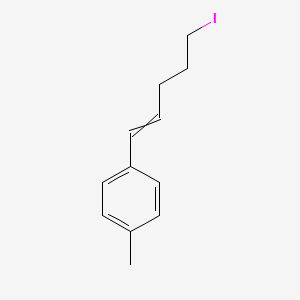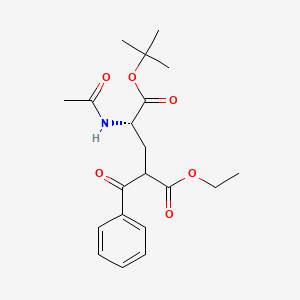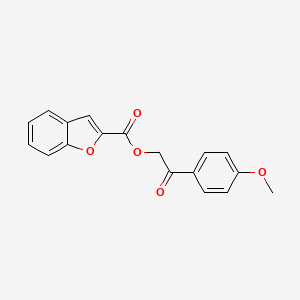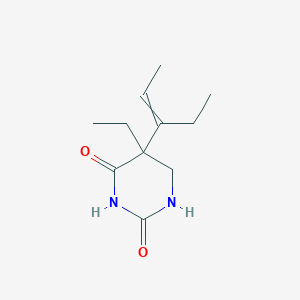
5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidine ring with ethyl and pent-2-en-3-yl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl or pent-2-en-3-yl substituents.
Reduction: Reduction reactions may target the dihydropyrimidine ring, converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a more saturated dihydropyrimidine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of dihydropyrimidines are explored for their potential therapeutic effects. This compound could be a lead compound for drug discovery.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione depends on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-5-phenylbarbituric acid: A barbiturate with sedative properties.
5-Ethyl-5-(1-methylbutyl)barbituric acid: Another barbiturate with similar sedative effects.
Uniqueness
5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other dihydropyrimidines or barbiturates.
Propiedades
Número CAS |
831220-23-6 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
5-ethyl-5-pent-2-en-3-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-4-8(5-2)11(6-3)7-12-10(15)13-9(11)14/h4H,5-7H2,1-3H3,(H2,12,13,14,15) |
Clave InChI |
MIXFDBOKUFMTAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC)C1(CNC(=O)NC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
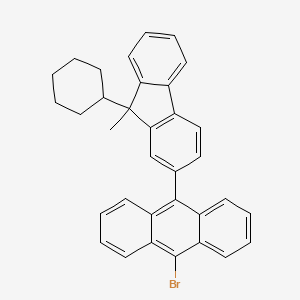
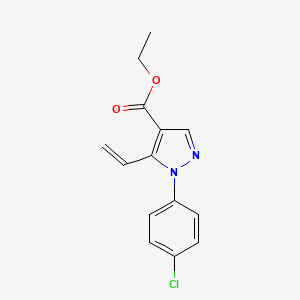
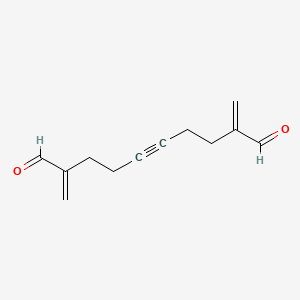
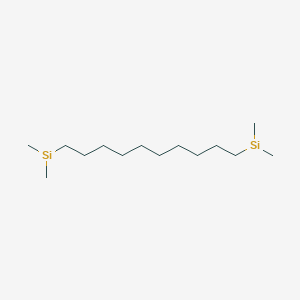
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
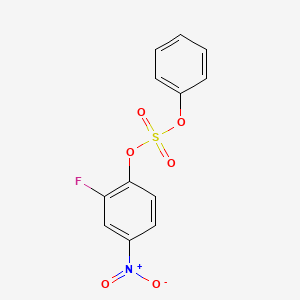
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
